Journal Name:Indian Journal of Chemistry, Section A
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IF:0
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Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2015-04-30 , DOI: 10.1039/C5SC00718F
Selected new fluorogenic probes that interact in different ways with Hg2+ and MeHg+ have been prepared and used for the chemical speciation of both cations in aqueous solution as well as in HEK293 cells. The best selective speciation of Hg2+ and MeHg+ has been achieved by in vitro approaches based on fluorogenic probes supported in cultured cells, due to the particular sensitivity of the HEK293 cells to permeation by Hg2+, MeHg+ and the fluorogenic probes. In particular, MeHg+ was selectively detected in cell nuclei by probe JG45.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2021-08-19 , DOI: 10.1039/D1SC03188K
Functionalization of therapeutic lysosomal enzymes with mannose-6-phosphate (M6P) glycan ligands represents a major strategy for enhancing the cation-independent M6P receptor (CI-MPR)-mediated cellular uptake, thus improving the overall therapeutic efficacy of the enzymes. However, the minimal high-affinity M6P-containing N-glycan ligands remain to be identified and their efficient and site-selective conjugation to therapeutic lysosomal enzymes is a challenging task. We report here the chemical synthesis of truncated M6P-glycan oxazolines and their use for enzymatic glycan remodeling of recombinant human acid α-glucosidase (rhGAA), an enzyme used for treatment of Pompe disease which is a disorder caused by a deficiency of the glycogen-degrading lysosomal enzyme. Structure–activity relationship studies identified M6P tetrasaccharide oxazoline as the minimal substrate for enzymatic transglycosylation yielding high-affinity M6P glycan ligands for the CI-MPR. Taking advantage of the substrate specificity of endoglycosidases Endo-A and Endo-F3, we found that Endo-A and Endo-F3 could efficiently deglycosylate the respective high-mannose and complex type N-glycans in rhGAA and site-selectively transfer the synthetic M6P N-glycan to the deglycosylated rhGAA without product hydrolysis. This discovery enabled a highly efficient one-pot deglycosylation/transglycosylation strategy for site-selective M6P-glycan remodeling of rhGAA to obtain a more homogeneous product. The Endo-A and Endo-F3 remodeled rhGAAs maintained full enzyme activity and demonstrated 6- and 20-fold enhanced binding affinities for CI-MPR receptor, respectively. Using an in vitro cell model system for Pompe disease, we demonstrated that the M6P-glycan remodeled rhGAA greatly outperformed the commercial rhGAA (Lumizyme) and resulted in the reversal of cellular pathology. This study provides a general and efficient method for site-selective M6P-glycan remodeling of recombinant lysosomal enzymes to achieve enhanced M6P receptor binding and cellular uptake, which could lead to improved overall therapeutic efficacy of enzyme replacement therapy.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2021-01-26 , DOI: 10.1039/D0SC07052A
A new strategy of asymmetric carbonyl catalysis via a chiral Lewis acid-bonded aldehyde has been developed for the direct Mannich/condensation cascade reaction of glycine ester with aromatic aldimines. The co-catalytic system of 2-picolinaldehyde and chiral YbIII-N,N′-dioxides was identified to be efficient under mild conditions, providing a series of trisubstituted imidazolidines in moderate to good yields with high diastereo- and enantioselectivities. Enantiodivergent synthesis was achieved via changing the sub-structures of the chiral ligands. The reaction could be carried out in a three-component version involving glycine ester, aldehydes, and anilines with equally good results. Based on control experiments, the X-ray crystal structure study and theoretical calculations, a possible dual-activation mechanism and stereo-control modes were provided to elucidate carbonyl catalysis and enantiodivergence.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2010-06-18 , DOI: 10.1039/C0SC00234H
Metal catalyzed asymmetric allylic alkylation (AAA) reactions have been an extensively studied and fruitful area of research in organic chemistry. The use of heteroatom-centered nucleophiles in this reaction is a powerful method for asymmetric C–X (X = heteroatom) bond formation. This perspective summarizes developments and applications of metal catalyzed AAA reactions employing heteroatom nucleophiles.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2020-06-05 , DOI: 10.1039/D0SC02048F
It has been over half a century since polyacrylonitrile (PAN)-based carbon fibers were first developed. However, the mechanism of the carbonization reaction remains largely unknown. Structural evolution of PAN during the preoxidation reaction, a stabilization reaction, is one of the most complicated stages because many chemical reactions, including cyclization, dehydration, and cross-linking reactions, simultaneously take place. Here, we report the stabilization reaction of single PAN chains within the one-dimensional nanochannels of metal–organic frameworks (MOFs) to study an effect of interchain interactions on the stabilization process as well as the structure of the resulting ladder polymer (LP). The stabilization reaction of PAN within the MOFs could suppress the rapid generation of heat that initiates the self-catalyzed reaction and inevitably provokes many side-reactions and scission of PAN chains in the bulk state. Consequently, LP prepared within the MOFs had a more extended conjugated backbone than the bulk condition.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2017-05-04 , DOI: 10.1039/C7SC01331K
The adsorption of catechol (1,2-dihydroxybenzene) on graphene nanoplatelets (GNPs) is investigated electrochemically and spectroscopically. The reversible adsorption of catechol on GNPs is Langmuirian with an adsorption constant of (0.2 ± 0.002) mM−1 at low adsorbate concentrations (≤100 mM). At higher concentrations (>100 mM) the adsorption of catechol on GNPs is shown to undergo a flat to vertical concentration driven phase transition. The kinetics of desorption are measured with a single particle electrochemical technique. The study of individual impacts allows the determination of the rate of catechol desorption from GNPs to be k = 0.08 ± 0.01 s−1 with first order kinetics. The method provides a powerful and efficient generic approach to study adsorption and, importantly, desorption of molecules on nanomaterials, as well as giving insight into the modification process.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2020-02-19 , DOI: 10.1039/C9SC06342K
Catalytic enantioselective [2,3]-rearrangements of in situ generated ammonium ylides from glycine pyrazoleamides and allyl bromides were achieved by employing a chiral N,N′-dioxide/MgII complex as the catalyst. This protocol provided a facile and efficient synthesis route to a series of anti-α-amino acid derivatives in good yields with high stereoselectivities. Moreover, a possible catalytic cycle was proposed to illustrate the reaction process and the origin of stereoselectivity.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2018-11-15 , DOI: 10.1039/C8SC04188A
The use of heterogeneous catalysis has key advantages compared to its homogeneous counterpart, such as easy catalyst separation and reusability. However, one of the main challenges is to ensure good performance after the first catalytic cycles. Active catalytic species can be inactivated during the catalytic process leading to reduced catalytic efficiency, and with that loss of the advantages of heterogeneous catalysis. Here we present an innovative approach in order to extend the catalyst lifetime based on the crop rotation system used in agriculture. The catalyst of choice to illustrate this strategy, Pd@TiO2, is used in alternating different catalytic reactions, which reactivate the catalyst surface, thus extending the reusability of the material, and preserving its selectivity and efficiency. As a proof of concept, different organic reactions were selected and catalyzed by the same catalytic material during target molecule rotation.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: , DOI: 10.1039/C3SC90048G
A graphical abstract is available for this content
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2017-11-16 , DOI: 10.1039/C7SC03728G
Due to the low volatility and highly oxygenated nature of biomass derived feedstocks, biomass upgrade reactions are frequently conducted in the presence of solvent to improve substrate mass transfer to the catalyst surface. However, relevant catalyst characterization techniques are most often performed in vacuum or inert gas environments, where the effect of solvent on the catalytic sites is ignored. Comparatively, characterization techniques in the presence of solvent are relatively rare, which poses challenges in developing structure–activity relationships for liquid phase reactions. In this perspective, commonly utilized techniques for probing the solid–liquid interface are briefly covered, with a focus on the role of solvent on zeolite and solid acid catalysis. New applications of techniques are proposed, most notably with ATR-FTIR, in the context of extracting thermodynamic information for the further understanding of the role of solvent on broadly applicable catalyst properties, such as acidity, and to develop structure–activity relationships for solid catalysts in solvent.
Supplementary Information
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